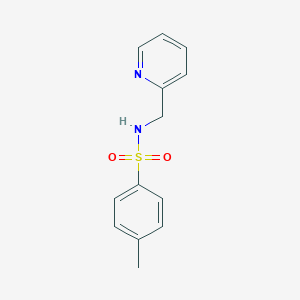
2,2-Dimethylindoline
Overview
Description
2,2-Dimethylindoline is a chemical compound with the molecular formula C10H13N . It is also known by other names such as 2,2-DIMETHYL-2,3-DIHYDRO-1H-INDOLE and 2,2-dimethyl-1,3-dihydroindole .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, indoline compounds in general have been synthesized through various methods. For instance, kinetic resolution reactions have shown promise in organolithium chemistry for the preparation of a variety of chiral compounds .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused with a five-membered nitrogenous ring . The InChI string for this compound is InChI=1S/C10H13N/c1-10(2)7-8-5-3-4-6-9(8)11-10/h3-6,11H,7H2,1-2H3 .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 147.22 g/mol . It has one hydrogen bond donor and one hydrogen bond acceptor . The compound has a complexity of 151 and a topological polar surface area of 12 Ų .
Scientific Research Applications
Synthesis and Crystal Structure Analysis
The compound 4-(2-methylene-1-ethyl-3,3-dimethylindoline-2'-yl)-6,8-dibromo-1'-ethyl-3',3'-dimethylspiro[3,4-dihydro-2H-1-benzopyran-2,2'-indoline] was synthesized using 2,2-dimethylindoline. This dicondensed spiropyran compound was analyzed for its crystal structure, providing insights into its potential applications in material science and chemistry (Jin, Dan, Zhang, Feng, & De-chun, 2010).
Density Functional Theory (DFT) Approach
A study utilized 2-aryl derivatives of 1-acyl-2-aryl-3,3-dimethylindolines to determine the rotational barrier by DFT. This research provided valuable insights into the molecular dynamics and potential applications of these compounds in various chemical reactions and materials (M. Eto et al., 2014).
Anticancer Activity and Biodistribution
Rhenium(I) tricarbonyl aqua complexes were studied for their anticancer activity. These complexes, which include 2,2'-bipyridine derivatives, showed potential as new classes of anticancer agents. The study indicated these compounds could circumvent cisplatin resistance, opening new avenues for cancer treatment research (K. Knopf et al., 2017).
Theranostic Carbon Dots
Research on carbon dots synthesized from a cyanine dye derivative (which included this compound) showed potential for near-infrared fluorescence imaging and photothermal cancer therapy. This indicates its application in developing multifunctional nanomedicines for cancer imaging and treatment (M. Zheng et al., 2016).
Photophysical and Spectroscopic Studies
A series of Re(I) tricarbonyl complexes, including 2,6-dimethylphenylisocyanide and various phenanthroline ligands, were studied for their photophysical and spectroscopic properties. The findings contribute to the understanding of the properties of these complexes, which could have implications for their use in various scientific and technological applications (J. M. Villegas et al., 2005).
Future Directions
Indoline compounds, including 2,2-Dimethylindoline, have been increasingly studied in recent years due to their presence in a large number of natural products and their potential medicinal properties . As research continues, dihydroindoles and their derivatives are expected to play a greater role in the medical field .
Biochemical Analysis
Biochemical Properties
It has been reported that 2,3-Dimethylindole, a similar compound, has been studied as a new liquid organic hydrogen carrier (LOHC) in hydrogen storage applications . This suggests that 2,2-Dimethylindoline may also interact with certain enzymes and proteins in biochemical reactions, although specific interactions have not been reported in the literature.
Molecular Mechanism
Based on its structural similarity to 2,3-Dimethylindole, it may be involved in hydrogen storage applications
Properties
IUPAC Name |
2,2-dimethyl-1,3-dihydroindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-10(2)7-8-5-3-4-6-9(8)11-10/h3-6,11H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXCOLBXGORCBMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18023-30-8 | |
| Record name | 2,2-dimethyl-2,3-dihydro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B189722.png)


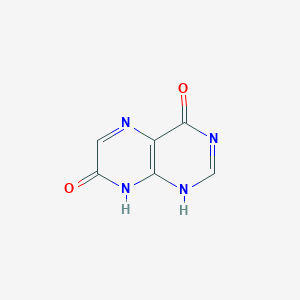
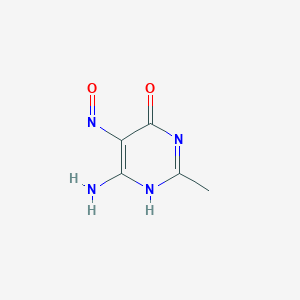
![1H-Pyrazolo[3,4-f]quinolin-9-ol](/img/structure/B189729.png)

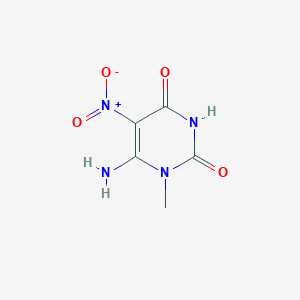
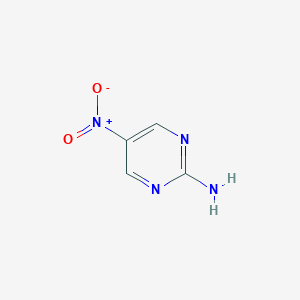
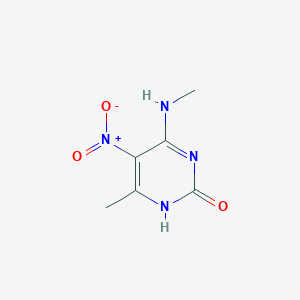
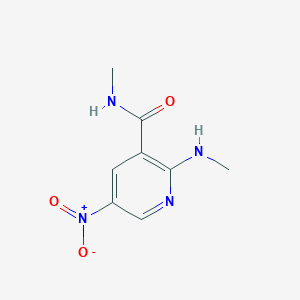
![2-Ethylimidazo[2,1-b]thiazole](/img/structure/B189741.png)
